molecular formula C10H13NO2S B2422822 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide CAS No. 87473-78-7

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide

Cat. No.: B2422822
CAS No.: 87473-78-7
M. Wt: 211.28
InChI Key: YLIZJJSJRQYWRV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S. It is a derivative of naphthalene, where the sulfonamide group is attached to the first carbon of the tetrahydronaphthalene ring system. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide typically involves the sulfonation of tetrahydronaphthalene followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: Tetrahydronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Amidation: The resulting sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but with an amino group instead of a sulfonamide group.

    5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZJJSJRQYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87473-78-7
Record name 5,6,7,8-tetrahydronaphthalene-1-sulfonamide
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